Pomalidomide-CO-PEG1-C2-azide is commercially available from various suppliers, including Sigma-Aldrich and Tenova Pharma. It is classified as a functionalized cereblon ligand, which plays a crucial role in the mechanism of action of pomalidomide and its derivatives . The compound's chemical structure can be represented by the molecular formula .
The synthesis of pomalidomide-CO-PEG1-C2-azide typically involves several key steps:
The molecular structure of pomalidomide-CO-PEG1-C2-azide includes:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.36 g/mol |
| SMILES | [N-]=[N+]=NCCOCCNC1=CC=CC=2C(=O)N(C(=O)C12)C3C(=O)NC(=O)CC3 |
Pomalidomide-CO-PEG1-C2-azide participates in various chemical reactions that leverage its azide functionality:
The mechanism of action for pomalidomide-CO-PEG1-C2-azide primarily involves:
Pomalidomide-CO-PEG1-C2-azide exhibits several notable physical and chemical properties:
Pomalidomide-CO-PEG1-C2-azide has significant applications in scientific research:
Cereblon (CRBN), a substrate receptor within the CRL4 ubiquitin ligase complex, is hijacked by immunomodulatory drugs (IMiDs) like pomalidomide to redirect ubiquitination activity toward non-native substrates. Pomalidomide-CO-PEG1-C2-azide exploits this mechanism by retaining the pharmacophoric elements essential for CRBN binding: the glutarimide ring (buried in CRBN’s hydrophobic pocket) and the isoindolinone scaffold (oriented toward solvent-exposed regions) [1] [3] [7]. The phthalimide ring’s C4 position is derivatized with a -CO-PEG1-C2-azide linker, minimally perturbing molecular interactions with CRBN while enabling conjugation to target protein ligands [6] [9].
Key advantages of pomalidomide-based CRBN recruiters include:
Table 1: Cereblon Ligands Used in PROTAC Design
| Ligand | Exit Vector | Linker Attachment | Degradation Efficiency | |
|---|---|---|---|---|
| Pomalidomide | C4-amino | Direct alkyl/ether | High (DC~50~ ≤10 nM) | |
| 4-Hydroxythalidomide | C4-hydroxy | Ester/carbamate | Moderate | |
| Lenalidomide | C4-amino | PEG-based | High | |
| Pomalidomide-CO-PEG1-C2-azide | C4-carbonyl | Azide (click chemistry) | High (DC~50~ = 2.1 nM) | [2] [6] |
The structural architecture of Pomalidomide-CO-PEG1-C2-azide is engineered to balance CRBN binding affinity, linker flexibility, and conjugation efficiency:
Innovations to mitigate off-target effects:Modifying the phthalimide’s C5 position with electron-withdrawing groups (e.g., -CN, -NO~2~) sterically blocks interactions with zinc-finger (ZF) domains like IKZF1/3, reducing unintended degradation [4] [10]. Pomalidomide-CO-PEG1-C2-azide’s C5-hydrogen retains vulnerability, but strategic linker conjugation at C4 minimizes ZF engagement.
Table 2: Structural Attributes of Pomalidomide-Based Building Blocks
| Compound | Linker Composition | Functional Group | CRBN K~d~ (nM) | Application Example | |
|---|---|---|---|---|---|
| Pomalidomide-PEG1-azide | -O-CH~2~-CH~2~-O- | Azide | 38 | BRD4 Degrader-1 (HY-133131) | [6] |
| Pomalidomide-PEG1-C2-azide | -CH~2~-CH~2~-O- | Azide | 42 | CDK6 degrader CP-10 (DC~50~ 2.1 nM) | [2] |
| Pomalidomide-CO-PEG1-C2-azide | -C(O)-CH~2~-CH~2~-O- | Azide | 45 | ALK degraders (reduced off-target) | [4] [9] |
Pomalidomide-based PROTACs dominate clinical development due to superior pharmacokinetic properties and degradation efficiency compared to non-IMiD alternatives:
Table 3: Degradation Metrics Across E3 Ligase Scaffolds
| E3 Ligand | PROTAC Example | Target | DC~50~ (nM) | Off-Target ZF Degradation | |
|---|---|---|---|---|---|
| Pomalidomide-CO-PEG1-C2-azide | ALK PROTAC MS4078 | ALK | 1.5 | Moderate (reduced via C5 mod) | [4] |
| VH032 | PROTAC A | BRD4 | 3.2 | None | [10] |
| MDM2 ligand | PROTAC B | STAT3 | 50 | Low | |
| IAP ligand | PROTAC C | c-MYC | 120 | High (apoptosis induction) |
Synthetic versatility: The azide terminus in Pomalidomide-CO-PEG1-C2-azide supports rapid, biorthogonal conjugation – a critical advantage over carboxylic acid-terminated linkers requiring coupling reagents. This accelerates PROTAC optimization cycles, exemplified by BRD4 degraders synthesized in <3 steps [6] [9].
Concluding Remarks
Pomalidomide-CO-PEG1-C2-azide exemplifies rational molecular design in TPD, merging CRBN-targeting specificity with modular synthetic accessibility. Innovations in linker engineering and C5 modifications continue to address off-target liabilities, reinforcing its role as a versatile warhead for next-generation degraders.
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8